molecular formula C11H16N2OS B3290852 Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- CAS No. 86847-65-6

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-

Cat. No.: B3290852
CAS No.: 86847-65-6
M. Wt: 224.32 g/mol
InChI Key: NKWWYIHIZCAHJR-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 86847-65-6 (referenced in ).
Molecular Formula: C₁₁H₁₆N₂OS (derived from structural analysis).
Molecular Weight: Calculated as 224.34 g/mol (based on atomic masses).
Structural Features:

  • A propanamide backbone with 2,2-dimethyl substitution at the carbonyl-adjacent carbon.
  • A pyridinyl ring substituted at the 3-position with a methylthio (-SMe) group and linked to the amide nitrogen at the 2-position.

Properties

IUPAC Name

2,2-dimethyl-N-(3-methylsulfanylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-11(2,3)10(14)13-9-8(15-4)6-5-7-12-9/h5-7H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWWYIHIZCAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210718
Record name 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-65-6
Record name 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86847-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with a pyridine derivative that contains a methylthio group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by nucleophilic substitution with the pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Various reduced forms of the original compound.

    Substitution: Compounds with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry

Propanamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions:

  • Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction : Can be reduced to yield different products depending on the conditions.
  • Substitution Reactions : The pyridine ring can undergo electrophilic substitutions.

Research indicates that Propanamide exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown it may possess antimicrobial effects against various pathogens, including bacteria and fungi .
  • Anticancer Activity : Investigations into its anticancer properties suggest that it may interact with cancer cell pathways, potentially leading to therapeutic applications.
  • Cannabinoid Receptor Modulation : The compound has been explored for its ability to modulate cannabinoid receptors, which are involved in pain sensation and mood regulation.

Medical Applications

Propanamide is being investigated for its therapeutic potential:

  • Drug Development : It is considered a candidate for developing new drugs targeting specific biological pathways due to its unique structure and properties.
  • Pharmaceutical Chemistry : Its synthesis and modification can lead to new pharmaceutical agents with enhanced efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of Propanamide against common pathogens like Staphylococcus aureus and Candida albicans. Results indicated moderate activity against S. aureus, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Cannabinoid Receptor Interaction

Research focusing on the interaction of Propanamide with cannabinoid receptors revealed promising results in modulating pain pathways. This suggests that the compound could be developed into a therapeutic agent for pain management.

Mechanism of Action

The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Key Differences

The following compounds share structural similarities but differ in substituents or functional groups:

Compound A : Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- (CAS 86847-82-7)
  • Molecular Formula : C₁₂H₁₈N₂OS ().
  • Molecular Weight : 238.35 g/mol.
  • Key Difference : An additional methyl group at the 6-position of the pyridinyl ring. This increases lipophilicity and steric bulk compared to the target compound .
Compound B : 2,2-Dimethyl-N-(pyridin-2-yl)propanamide (Synonyms in )
  • Molecular Formula : C₁₀H₁₄N₂O.
  • Molecular Weight : ~178.23 g/mol.
Compound C : Propanamide derivatives with dioxane-phenyl substituents (, e.g., CAS 139266-80-1)

Comparative Data Table

Property Target Compound (CAS 86847-65-6) Compound A (CAS 86847-82-7) Compound B ()
Molecular Formula C₁₁H₁₆N₂OS C₁₂H₁₈N₂OS C₁₀H₁₄N₂O
Molecular Weight 224.34 g/mol 238.35 g/mol 178.23 g/mol
Pyridinyl Substituents 3-(methylthio) 3-(methylthio), 6-methyl None
Key Functional Groups Amide, methylthio Amide, methylthio, methyl Amide
Potential Applications Unspecified (likely intermediates or bioactive agents) Similar to target compound Pharmaceutical intermediates

Research Findings and Implications

  • Electronic Effects : The methylthio (-SMe) group in the target compound and Compound A may enhance electron-donating properties, influencing binding affinity in biological systems or catalytic interactions.
  • Synthetic Utility : The absence of the methylthio group in Compound B simplifies synthesis but reduces versatility in reactions requiring sulfur-based coordination or redox activity .

Biological Activity

Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- is an organic compound that has garnered attention for its potential biological activities and interactions with various molecular targets. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Compound Overview

  • Molecular Formula : C11H16N2OS
  • Molecular Weight : Approximately 224.32 g/mol
  • CAS Number : 86847-65-6
  • Structure : The compound features a propanamide backbone with a 2,2-dimethyl group and a 3-(methylthio)-2-pyridinyl moiety, which contribute to its unique properties and biological activities.

Biological Activity

Research indicates that Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- interacts with cannabinoid receptors (CB1 and CB2) in the body, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Its activity as a modulator of these receptors suggests potential therapeutic applications in pain management and neuropsychiatric disorders.

The mechanism of action for this compound involves:

  • Receptor Binding : It may bind to cannabinoid receptors, influencing neurotransmitter release.
  • Enzyme Interaction : It could interact with enzymes involved in metabolic pathways, altering their activity.

Synthesis

The synthesis of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]- typically involves:

  • Starting Materials : 2,2-dimethylpropanamide and a methylthio-substituted pyridine derivative.
  • Reaction Conditions : The reaction often requires bases like sodium hydride or potassium tert-butoxide for deprotonation followed by nucleophilic substitution.
  • Yield Optimization : Industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds and their implications:

  • Cannabinoid Receptor Modulation : A study demonstrated that compounds with structural similarities to Propanamide exhibit varying degrees of CB receptor modulation. These findings suggest that modifications to the pyridine ring can significantly affect receptor affinity and efficacy.
  • Therapeutic Potential : Research highlights the potential use of such compounds in treating conditions like chronic pain and anxiety disorders due to their interaction with the endocannabinoid system .
  • Comparative Analysis : A comparative study of similar amides revealed that Propanamide's unique structure contributes to its distinct pharmacological profile. For instance:
    Compound NameMolecular FormulaUnique Features
    Propanamide, N-[5-bromo-3-(methylthio)-2-pyridinyl]-C12H15BrN1O1S1Contains bromine; potential halogenated reactivity
    Propanamide, N-[4-methyl-3-(methylthio)-pyridinyl]-C12H16N1O1S1Different position of methyl group; distinct biological activity
    Propanamide, N-[6-methyl-3-(methylthio)-pyridinyl]-C12H16N1O1S1Variation in methyl position; altered receptor binding

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide?

Methodological Answer: The synthesis typically involves coupling 3-(methylthio)-2-aminopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under basic conditions. A validated approach includes:

  • Dissolving 3-(methylthio)-2-aminopyridine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Slowly adding pivaloyl chloride at 0°C to prevent side reactions.
  • Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via recrystallization or column chromatography.
  • Confirming yield and purity using TLC and NMR spectroscopy.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of the pivaloyl group (singlet at ~1.2 ppm for nine equivalent protons) and pyridine/methylthio protons .
  • Mass Spectrometry (MS): Confirm the molecular ion peak (expected m/z ≈ 252.3 for C12_{12}H16_{16}N2_2OS) and fragmentation patterns.
  • X-ray Crystallography: Resolve the crystal structure to confirm bond angles, torsional effects (e.g., ~17.6° tilt between pyridine and amide planes), and hydrogen-bonding motifs (e.g., intramolecular C–H⋯O interactions) .
  • Elemental Analysis: Validate empirical formula consistency.

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., HDAC inhibitors):

  • Enzyme Inhibition: Use fluorometric or colorimetric assays to test inhibition of histone deacetylases (HDACs), with IC50_{50} determination .
  • Cell Viability Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays to assess antiproliferative effects .
  • Apoptosis Markers: Quantify caspase-3/7 activation via luminescent assays.
  • Solubility and Stability: Perform kinetic solubility studies in PBS/DMSO and monitor degradation via HPLC under physiological conditions.

Advanced Research Questions

Q. How does the methylthio substitution on the pyridine ring influence the compound's conformation and intermolecular interactions?

Methodological Answer: The methylthio group (–SCH3_3) impacts both steric and electronic properties:

  • Steric Effects: X-ray data from analogous compounds show that bulky substituents on the pyridine ring induce torsional strain (e.g., ~17.6° tilt between planes), affecting packing efficiency and solubility .
  • Electronic Effects: The electron-donating –SCH3_3 group may modulate the pyridine ring’s basicity, altering binding affinity to enzymes like HDACs.
  • Hydrogen Bonding: Intramolecular C–H⋯O interactions (observed in crystal structures) stabilize specific conformations, which can be probed via DFT calculations .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer: Address discrepancies by:

  • Assay Standardization: Control variables such as cell passage number, serum concentration, and incubation time. For HDAC inhibition, validate using recombinant isoforms (e.g., HDAC1 vs. HDAC6) .
  • Metabolic Stability Testing: Use liver microsomes to assess if metabolite interference (e.g., oxidation of –SCH3_3 to –SO2_2CH3_3) alters activity .
  • Orthogonal Validation: Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

Q. How can computational methods predict and optimize the compound's interaction with HDAC enzymes?

Methodological Answer: Leverage molecular modeling pipelines:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to dock the compound into HDAC active sites, focusing on zinc coordination and hydrophobic pocket interactions .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., His145, Asp181 in HDAC1) .
  • QSAR Modeling: Correlate substituent modifications (e.g., –SCH3_3 vs. –CF3_3) with inhibitory potency using Hammett or steric parameters.
  • ADMET Prediction: Apply tools like SwissADME to optimize logP, solubility, and CYP450 inhibition profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-
Reactant of Route 2
Reactant of Route 2
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.